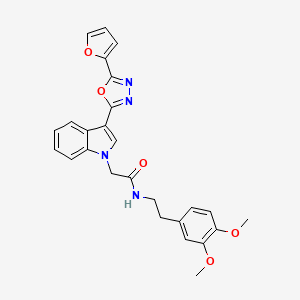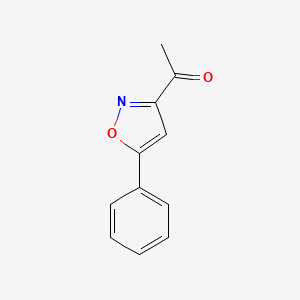
3-Acetyl-5-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-phenylisoxazole is a chemical compound with the formula C11H9NO2 and a molecular weight of 187.1947 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 isoxazole .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 187.1947 and consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Antiproliferative Activities in Cancer Treatment
3-Acetyl-5-phenylisoxazole derivatives have shown promising results in cancer research. Specifically, certain derivatives like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole have demonstrated significant antiproliferative activities against cancer cells. These compounds were synthesized and their structures verified through various analytical methods. Their effectiveness was particularly notable against PC3 cells, with several compounds exhibiting high antiproliferative activity (Jin et al., 2006)(Jin et al., 2006).
Synthetic Chemistry and Pharmaceutical Applications
The compound this compound is used as a precursor in the synthesis of various pharmacologically relevant compounds. It has been utilized in the preparation of substances like 3-oxobutyronitrile and 3-vinyl-(5-methyl isoxazolyl) ketone. These derivatives are significant in the context of pharmaceutical chemistry and the development of new drugs (Sauers & Arnum, 2003)(Sauers & Arnum, 2003).
Development of Antifungal and Insecticidal Compounds
Research into 1-acetyl-3,-5-diarylpyrazolines, which are closely related to this compound, has shown that these compounds have a broad spectrum of biological activities including fungicidal and insecticidal properties. The introduction of certain pharmacophores into these compounds enhances their fungicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Zhao et al., 2008)(Zhao et al., 2008).
Potential in Catalysis and Synthetic Methods
The synthesis of isoxazoles, including 3,5-disubstituted variants, often involves the use of this compound. Catalytic condensation methods using copper/base catalytic systems have been developed, showcasing the versatility of this compound in synthetic chemistry. This also underscores its importance in the development of new catalytic methods (Baglieri et al., 2016)(Baglieri et al., 2016).
Exploration in Xanthine Oxidase Inhibition
Research on 5-phenylisoxazole-3-carboxylic acid derivatives, related to this compound, has indicated potential in the inhibition of xanthine oxidase. This enzyme is a target in the treatment of gout, making these derivatives significant in medicinal chemistry (Wang et al., 2010)(Wang et al., 2010).
Mécanisme D'action
Orientations Futures
The future directions in the field of isoxazole research are likely to focus on the development of new synthetic strategies, particularly eco-friendly, metal-free routes . There is also significant interest in exploring the diverse biological activities of isoxazole derivatives and their potential applications in drug discovery .
Propriétés
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLJVQLPPKWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)
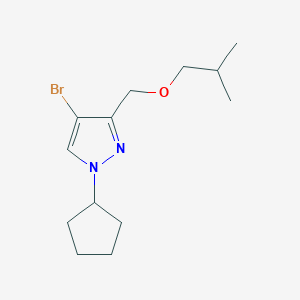

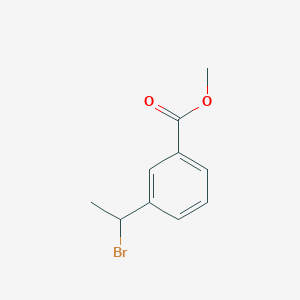
![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)

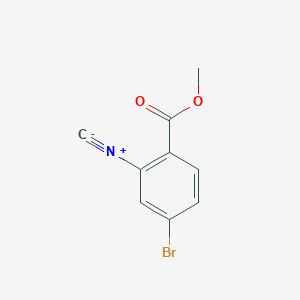
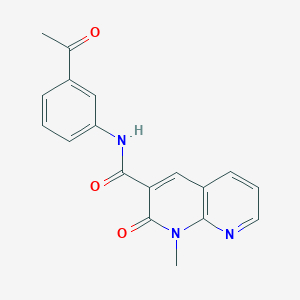
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)

